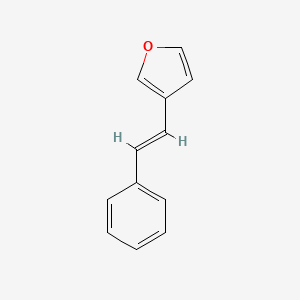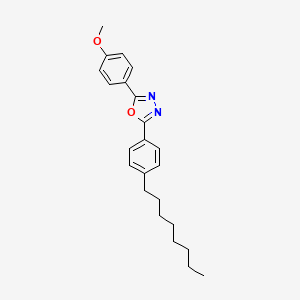
2-(4-Methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
The synthesis of 2-(4-Methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-methoxybenzohydrazide with 4-octylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Análisis De Reacciones Químicas
2-(4-Methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its semiconducting properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s photophysical properties are attributed to its ability to absorb and emit light, making it useful in fluorescence-based applications.
Comparación Con Compuestos Similares
2-(4-Methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Lacks the octyl group, resulting in different solubility and electronic properties.
2-(4-Chlorophenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole:
2-(4-Methylphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole: The presence of a methyl group can affect its chemical and physical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct photophysical and electronic properties, making it valuable for various applications.
Propiedades
Número CAS |
821782-01-8 |
|---|---|
Fórmula molecular |
C23H28N2O2 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C23H28N2O2/c1-3-4-5-6-7-8-9-18-10-12-19(13-11-18)22-24-25-23(27-22)20-14-16-21(26-2)17-15-20/h10-17H,3-9H2,1-2H3 |
Clave InChI |
NWGAXAWPOZDOGQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


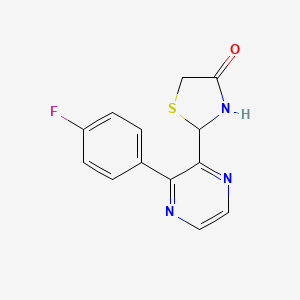
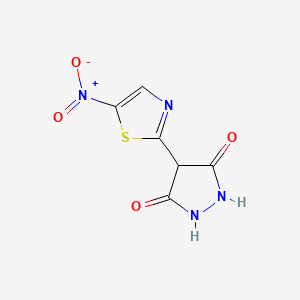
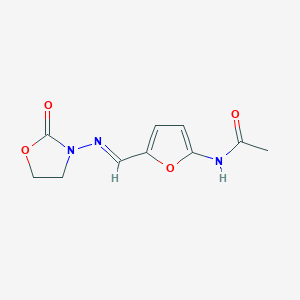
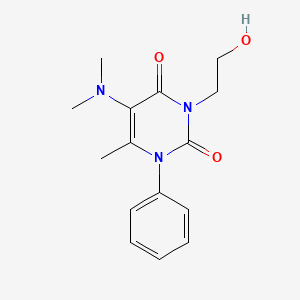

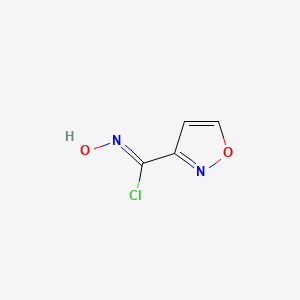
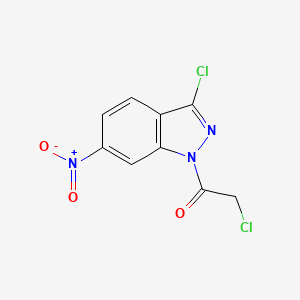
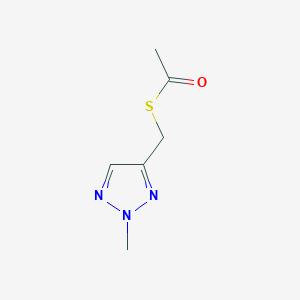
![N-[(1H-Indol-3-yl)acetyl]-L-cysteine](/img/structure/B12907310.png)
![ethyl N-[8-amino-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12907327.png)
![7-Ethoxy-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12907330.png)

![3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12907336.png)
